molecular formula C16H17N3O5 B2588886 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1421485-04-2

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Katalognummer B2588886
CAS-Nummer: 1421485-04-2
Molekulargewicht: 331.328
InChI-Schlüssel: LKOBFZBKRLRHSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with the CAS number 1363166-39-5 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C14H14N2O3 . The molecular weight is 258.27 .

Wissenschaftliche Forschungsanwendungen

  • Role of Orexin-1 Receptor Mechanisms : A study by Piccoli et al. (2012) investigated the effects of certain compounds on compulsive food consumption in a binge eating model in rats, highlighting the role of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors in feeding, arousal, stress, and drug abuse. Although the compound was not directly studied, the research provides insights into how similar molecular structures might interact with neural systems related to compulsive behaviors, suggesting potential applications in understanding and treating eating disorders with a compulsive component (Piccoli et al., 2012).

  • Dihydrobenzofuran Analogues of Hallucinogens : Monte et al. (1997) explored dihydrobenzofuran and tetrahydrobenzodifuran functionalities as bioisosteres for the prototypical hallucinogen mescaline, providing a framework for understanding how dihydrobenzofuran derivatives, such as the compound , may interact with serotonin receptors. This research could be relevant for designing molecules with specific receptor affinities or for studying the structural requirements for receptor activation (Monte et al., 1997).

  • Chemical Synthesis of γ-Secretase Inhibitor : Fauq et al. (2007) described an improved chemical synthesis for a known γ-secretase inhibitor, which might share structural similarities with N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Understanding the synthesis pathways and modifications for such compounds can be crucial for developing new therapeutic agents targeting specific pathways involved in diseases like Alzheimer's (Fauq et al., 2007).

  • Synthesis and Evaluation of Novel Compounds : Zarrinmayeh et al. (1998) synthesized and evaluated a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. This research highlights the process of designing and testing new compounds for potential therapeutic applications, which could be relevant for similar dihydrobenzofuran derivatives in targeting specific receptors or pathways for obesity treatment (Zarrinmayeh et al., 1998).

  • Extended Applicability of Classical Phenolphthalein : Fleischmann et al. (2012) investigated polymerizable phenolphthalein derivatives with pH-sensitive properties, demonstrating how modifications of molecular structures can lead to the development of materials with specific properties such as color switching. This research might inspire the exploration of dihydrobenzofuran derivatives in creating novel materials with unique properties (Fleischmann et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following precautionary statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 . The hazard statements include H302, H315, H320, H335 .

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-9-6-14(19-24-9)18-16(22)15(21)17-8-12(20)10-2-3-13-11(7-10)4-5-23-13/h2-3,6-7,12,20H,4-5,8H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOBFZBKRLRHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.